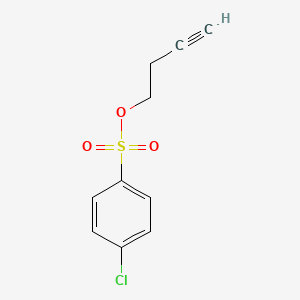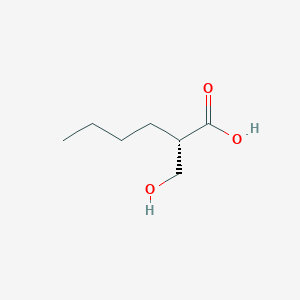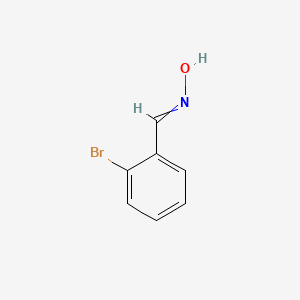
2-Bromobenzaldoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzaldoxime: is an organic compound characterized by the presence of bromine and aldehyde functional groups. It has the chemical formula C7H6BrNO and a molecular weight of 201.03 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically involves the addition of hydroxylamine hydrochloride to 2-bromobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or ethanolic solution at room temperature .
Industrial Production Methods: The industrial production of 2-bromobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of hydroxylamine hydrochloride and 2-bromobenzaldehyde in a controlled environment to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobenzonitrile.
Reduction: It can be reduced to form 2-bromobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 2-Bromobenzonitrile
Reduction: 2-Bromobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromobenzaldoxime has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-bromobenzaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the modification of protein structures and functions, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromobenzaldehyde
- 3-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzaldehyde oxime
- 4-Chlorobenzaldehyde oxime
Comparison: 2-Bromobenzaldoxime is unique due to the presence of both bromine and aldehyde functional groups, which provide it with distinct reactivity and applicationsIts oxime derivative also exhibits unique chemical properties that make it valuable in various scientific research applications .
Eigenschaften
Molekularformel |
C7H6BrNO |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |
InChI-Schlüssel |
PSIRFUPZHPEKAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



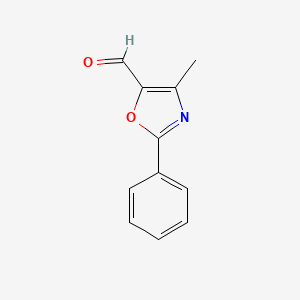

![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1630314.png)
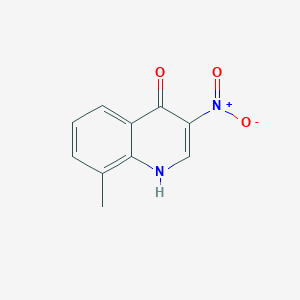
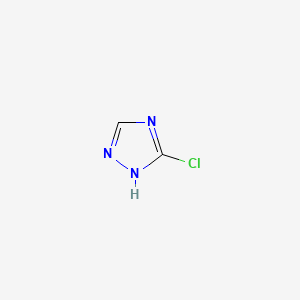
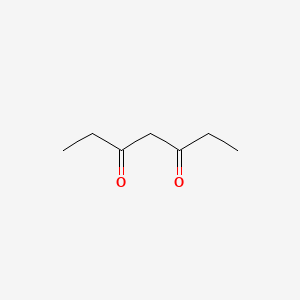
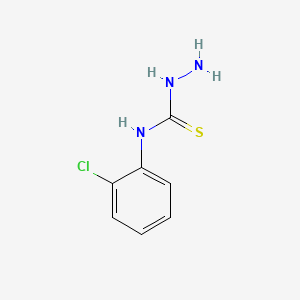
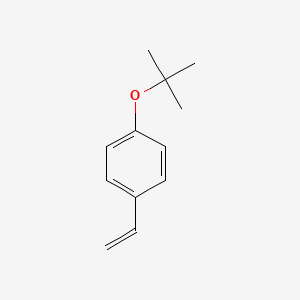
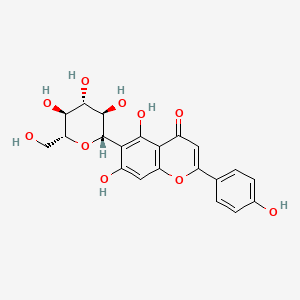
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)
